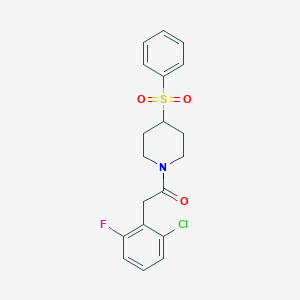

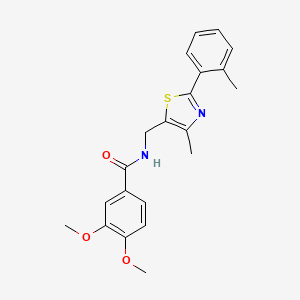

2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as MI-2 and is a small molecule inhibitor of the Menin-MLL protein-protein interaction. The Menin-MLL interaction is involved in the development of leukemia, and MI-2 has shown promise in inhibiting this interaction and potentially treating leukemia.

Scientific Research Applications

Structural Characterization and Synthesis Techniques

Isoindoline-1,3-dione derivatives are structurally characterized and synthesized through various methods. For example, Dioukhane et al. (2021) demonstrated the structural characterization of an isoindoline-1,3-dione derivative using 1D and 2D NMR spectroscopy, highlighting the importance of these techniques in confirming molecular identity (Dioukhane et al., 2021). Additionally, the synthesis of isoindoline-1,3-dione-based mesogenic Schiff bases by Dubey et al. (2018) showed enantiotropic liquid crystalline behavior, indicating potential applications in material science (Dubey et al., 2018).

Medicinal Applications and Biological Activity

Isoindoline-1,3-dione derivatives exhibit a wide range of biological activities. Szkatuła et al. (2021) explored the cyclooxygenase inhibitory activity of new isoindoline derivatives, finding some compounds to be more potent inhibitors than the reference compound, indicating potential anti-inflammatory applications (Szkatuła et al., 2021). The study by Andrade-Jorge et al. (2018) on 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione demonstrated its inhibitory effect on acetylcholinesterase (AChE), suggesting potential for Alzheimer’s disease treatment (Andrade-Jorge et al., 2018).

Material Science and Chemical Properties

The synthesis and characterization of isoindoline-1,3-dione derivatives have implications for material science. For instance, the formation of 4,5,6,7-tetrahydroisoindoles by Hou et al. (2007) through palladium-catalyzed hydride reduction indicates the versatility of isoindoline derivatives in synthetic chemistry, potentially leading to new materials (Hou et al., 2007).

Green Chemistry Applications

The work by the Journal et al. (2019) on the synthesis of isoindoline-1,3-dione derivatives using Water Extract of Onion Peel Ash (WEOPA) highlights the move towards greener and more sustainable chemical synthesis methods. This approach not only mitigates the environmental impact but also offers an efficient way to harness bio-waste for the synthesis of valuable organic compounds (Journal et al., 2019).

properties

IUPAC Name |

2-(2-morpholin-4-yl-2-oxoethoxy)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-12(15-5-7-20-8-6-15)9-21-16-13(18)10-3-1-2-4-11(10)14(16)19/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOAGWASWMAPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CON2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2797933.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2797937.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)

![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)

![5-[Benzyl(methyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2797942.png)

![2-[{4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2797950.png)

![Methyl 3-[(2,3-dimethoxy-2-methylpropyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2797952.png)